2-(3,4-Dichlorophenyl)pyridine
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGQMGQIBYDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305647 | |
| Record name | 2-(3,4-Dichlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-86-8 | |
| Record name | 2-(3,4-Dichlorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the enzyme furin through an induced-fit mechanism . This inhibition involves significant conformational changes in the enzyme’s active site, leading to the formation of a stable inhibitor-enzyme complex. The compound’s ability to bind tightly to its target makes it a promising candidate for drug development.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): Features a 3,4-dichlorophenyl group linked via an ethylamine chain to a pyrrolidine moiety. This compound exhibits high affinity for sigma receptors (Ki = 2.0 nM) due to its extended hydrophobic chain and tertiary amine group .
BD 737 (cis-N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine): Incorporates a cyclohexylamine core, enhancing stereoselective binding to sigma receptors (Ki = 1.3 nM for the 1S,2R enantiomer) .
Compound 13g (3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine): A fused imidazo-pyridine derivative with dual 3,4-dichlorophenyl groups, synthesized via click chemistry (90% yield) .
Electronic Effects:
- The 3,4-dichlorophenyl group acts as an electron-withdrawing substituent, reducing electron density on the pyridine ring and enhancing stability. This effect is critical in receptor-ligand interactions, as seen in BD 737's high sigma receptor affinity .
- In contrast, pyridine derivatives with electron-donating groups (e.g., methoxy or amino) show reduced antimicrobial activity compared to halogenated analogs .
Pharmacological Activity
Antimicrobial Activity:
- Pyridine derivatives with 3,4-dichlorophenyl groups (e.g., Compound 13g) exhibit potent activity against S. aureus and B. subtilis (MIC < 1 µg/mL) due to enhanced membrane penetration from hydrophobic Cl substituents .
Antileishmanial Activity:
- Indole-pyrazolopyridine hybrids with 3,4-dichlorophenyl groups (e.g., Compound 192a) inhibit Leishmania promastigotes (IC50 = 2.1 µM) with negligible cytotoxicity (CC50 > 400 µM) .
Physical Properties
- Melting Points : Pyridine derivatives with 3,4-dichlorophenyl groups typically exhibit high thermal stability (268–287°C) due to strong intermolecular halogen bonding .
- Molecular Weight : Ranges from 283.11 g/mol (N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide) to 545 g/mol (complex triazole-imidazo pyridines) .
Biological Activity
2-(3,4-Dichlorophenyl)pyridine is an organic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a 3,4-dichlorophenyl group, which influences its chemical properties and biological interactions.
- IUPAC Name: this compound
- Molecular Formula: C11H7Cl2N
- Molecular Weight: 224.08 g/mol
- CAS Number: 5957-86-8
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Notably, it has been evaluated for its effectiveness against Chlamydia trachomatis, a significant cause of sexually transmitted infections. Studies suggest that derivatives of this compound can selectively inhibit the growth of C. trachomatis without adversely affecting host cells, demonstrating its potential as a therapeutic agent for treating chlamydial infections .
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme furin through an induced-fit mechanism, which is crucial for the processing of various viral and cellular proteins. This inhibition can disrupt the lifecycle of certain pathogens, making it a promising candidate for further drug development.
Study on Antichlamydial Activity
A significant study focused on the synthesis and biological evaluation of compounds based on sulfonylpyridines revealed that introducing substituents like the 3,4-dichlorophenyl group enhanced antichlamydial activity. The results indicated that certain derivatives exhibited selective toxicity towards C. trachomatis, with minimal effects on mammalian cell lines. This selectivity is vital for developing safe and effective therapeutics .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of various pyridine derivatives, including this compound. These studies help in understanding how structural modifications can influence antimicrobial efficacy and toxicity profiles .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dichlorophenylpyridine | Different substitution pattern | Varies; less effective against C. trachomatis |
| 2-(2,4-Dichlorophenyl)pyridine | Different substitution pattern | Potentially different reactivity |
This table illustrates how variations in chemical structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)pyridine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and dichlorophenyl precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can be employed. Key conditions include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to enhance reactivity .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and chlorine-substituted carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.11) .
- X-ray Crystallography : For definitive stereochemical analysis, single-crystal diffraction data can resolve bond angles and substituent positions .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer :
- LogP (2.64) : Indicates moderate lipophilicity, influencing solubility in organic solvents like dichloromethane .
- Polar Surface Area (PSA, 74.6 Ų) : Predicts membrane permeability and bioavailability .
- Melting Point : Determines stability under storage; differential scanning calorimetry (DSC) is used for measurement .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation risks (H333 hazard code) .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to comply with EPA regulations .
Advanced Research Questions
Q. How does stereochemistry influence the synthesis and bioactivity of related dichlorophenyl-pyridine derivatives?
- Methodological Answer :
- Chiral Synthesis : Use chiral auxiliaries (e.g., (S)-pyrrolidine derivatives) or asymmetric catalysis to induce enantioselectivity.
- Bioactivity Correlation : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., CYP450 isoforms) .
- Crystallographic Data : X-ray structures (e.g., CCDC entries) reveal how stereochemistry affects binding to biological targets .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from multiple assays (e.g., antimicrobial vs. anticancer studies) to identify confounding variables .
- Dose-Response Curves : Validate EC₅₀ values across different cell lines (e.g., HEK293 vs. HeLa) .
- Structural Analog Comparison : Compare substituent effects (e.g., 3,4-dichloro vs. 2,5-dichloro) using QSAR models .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for electrophilic substitution using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .
Q. What are the proposed mechanisms behind enzyme inhibition by this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase) .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue shifts) upon ligand binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
